Biotin-PEG3-azide is a PEGylated version of biotin-azide that is more hydrophilic due to the incorporation of a PEGylated spacer. It can be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes. Biotin-PEG3-azide has been used to non-enzymatically and covalently tag proteins, which can be separated and detected using common laboratory methods such as SDS-PAGE and Western blot. It can be used in combination with other protein tags. Biotin-PEG3-azide has also been used in nanostructured biointerfaces to study ligand and receptor spacing when there are different signaling molecules present. Used to incorporate a biotin functionality into biomolecules, for ligation via Saudinger ligation or Click Chemistry. Biotin-PEG4-azide is PEG derivative containing a biotin group and an azide group. The azide group can react to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. PEG Linkers may be useful in the development of antibody drug conjugates.
Related Compounds
Biotin-PEG3-Alkyne
Relevance: Biotin-PEG3-Alkyne is structurally related to Biotin-PEG3-Azide by the presence of the same core structure, consisting of biotin attached to a PEG3 spacer. The key difference lies in the terminal functional group, with Biotin-PEG3-Alkyne possessing an alkyne group instead of the azide group found in Biotin-PEG3-Azide. This difference in reactivity allows these two compounds to act as complementary partners in click chemistry reactions [, , ].
Relevance: Similar to Biotin-PEG3-Azide, Biotin-Diazo-Alkyne is used in bioorthogonal labeling strategies that rely on click chemistry. Both compounds share the presence of an alkyne group for reacting with azide-modified biomolecules []. They differ in their linker structures and cleavability, offering researchers flexibility in experimental design.
Biotin-DADPS-Azide
Relevance: Biotin-DADPS-Azide shares a similar function with Biotin-PEG3-Azide in bioorthogonal labeling via azide-alkyne cycloaddition. Both are equipped with a biotin tag for affinity purification and an azide group for click chemistry. The key difference lies in the cleavability of their linkers. Biotin-DADPS-Azide is designed for efficient cleavage under mild acidic conditions, leaving a small mass tag on the labeled protein, making it particularly suitable for proteomic studies [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide) is a polyamide consisting of hexane-1,6-diamine having a 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalanyl moiety attached to both nitrogens. It is functionally related to a methyl 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninate.
BVT173187 is a neutrophil formyl peptide receptors (FPR1) inhibitor. BVT173187 may be a therapeutic target for the development of novel drugs that may be used to reduce injuries in inflammatory diseases including asthma, rheumatoid arthritis, Alzheimer's disease and cardiovascular diseases.
BVT 2733 is an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1;). In a mouse model of hyperglycemia and hyperinsulinemia, BVT 2733 (100 mg/kg) inhibits 11β-HSD1 activity in isolated liver and decreases blood glucose and insulin concentrations. It decreases the expression of monocyte chemoattractant protein 1 (MCP-1) and TNF-α in adipose tissue, but not plasma, of mice with high-fat diet-induced obesity and normalizes the expression of adipokines in adipose tissue. It also reduces body weight and improves glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice. BVT 2733 decreases TNF-α, IL-1β, IL-6, and IL-17 protein levels in serum and reduces severity of collagen-induced arthritis in mice. BVT-2733 is a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, which attenuates obesity and inflammation in diet-induced obese mice. BVT-2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction. BVT-2733 exhibits an anti-inflammatory effect on CIA. This protective effect is, at least partly, mediated by inhibition of the NF-κB and NLRP1 inflammasome signaling pathways. 11β-Hydroxysteroid dehydrogenase 1 (11β-HSD1) plays an important role in inflammation. 11β-HSD1 inhibition may represent a potential therapeutic target for RA patients.
Non-competitive, irreversible protein tyrosine phosphatase (PTP) inhibitor (IC50 values are 0.9 (PTP1B), 1.7 (TCPTP), 0.09 (SHP-2), 1.5 (LAR) and 0.7 (YopH) μM). Active in vivo and cell-permeable. BVT 948 is a noncompetitive, cell-permeable inhibitor of protein tyrosine phosphatases (PTP; IC50s = 0.09-1.7 µM). It facilitates the oxidation of the catalytic cysteine residue by hydrogen peroxide. Similarly, it inhibits redox-sensitive cytochrome P450 (CYP) isoforms, including CYP2C19 and CYP2D6, with IC50 values less than 10 µM. BVT 948 also inhibits the protein methyltransferases SETD8, SETD2, G9a, SMYD2, CARM1, and PRMT3 with IC50 values from 0.7 to 3.2 µm. Presumably through its effects on PTPs, BVT 948 enhances insulin signaling in cells and insulin tolerance in ob/ob mice, suppresses the expression of matrix metalloproteinase-9 and invasion in breast cancer cells, and increases NMDA-induced substance P release by spinal cord slices. BVT948 is a protein tyrosine phosphatases (PTP) inhibitor.
BW-1370U87 is a monoamine oxidase A (MAO-A) inhibitor potentially for treatment of depression. BW-1370U87 elevates neurotransmitter amines in the brain over the same dose range at which it exhibits positive activities in animal models of depressive illness. BW-1370U87's mechanism of action follows simple competitive kinetics, so that an unusually high concentration of tyramine in peripheral tissues may displace the inhibitor from MAO-A sites in the intestine and liver.